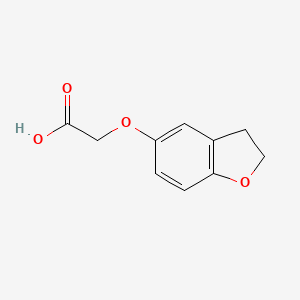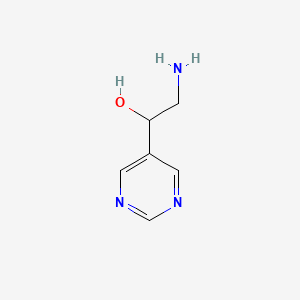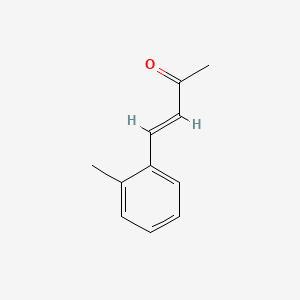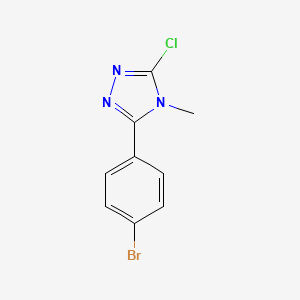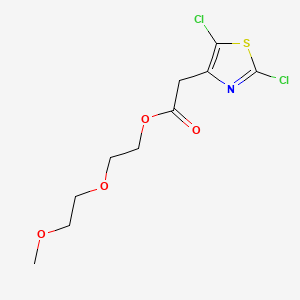
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification .
化学反応の分析
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
科学的研究の応用
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
類似化合物との比較
Similar compounds to 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate include other thiazole derivatives such as:
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: The parent compound used in the synthesis.
2-(2-Methoxyethoxy)ethanol: Another building block used in the synthesis.
Thiazole: The core structure shared by these compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
分子式 |
C10H13Cl2NO4S |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-15-2-3-16-4-5-17-8(14)6-7-9(11)18-10(12)13-7/h2-6H2,1H3 |
InChIキー |
WHWWYKNAWXTGMZ-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOC(=O)CC1=C(SC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


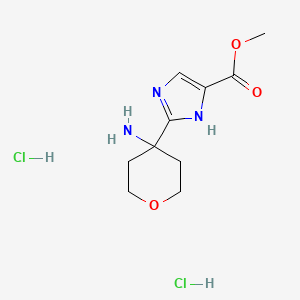
![Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-](/img/structure/B15317612.png)
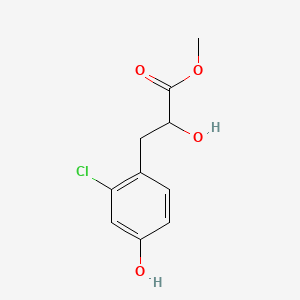
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
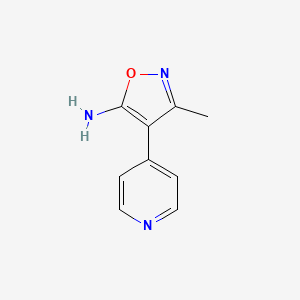

![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
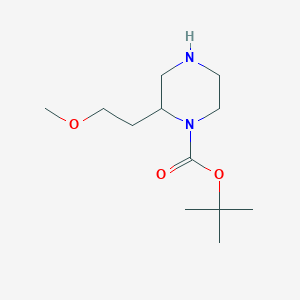
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
